(4-Ethoxy-2-ethylphenyl)boronic acid
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Overview
Description
(4-Ethoxy-2-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and ethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Ethoxy-2-ethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 4-ethoxy-2-ethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Grignard or lithium-halogen exchange reactions followed by quenching with borate esters. These methods are optimized for high yield and purity, with careful control of reaction conditions to prevent over-alkylation .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-2-ethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-Ethoxy-2-ethylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Ethoxy-2-ethylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the ethoxy and ethyl groups can provide steric and electronic effects that enhance its performance in certain synthetic applications .
Properties
Molecular Formula |
C10H15BO3 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(4-ethoxy-2-ethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-3-8-7-9(14-4-2)5-6-10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
DTRDYJDXVXZJOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)CC)(O)O |
Origin of Product |
United States |
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